molecular formula C21H20F2N4O2S B3398731 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-69-1

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No. B3398731
CAS RN: 1021257-69-1
M. Wt: 430.5 g/mol
InChI Key: SGFIRTWFECZOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound with potential applications in scientific research. It is a pyridazine-based molecule that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its ability to inhibit PKC activity. PKC inhibitors bind to the active site of the enzyme and prevent it from phosphorylating its target proteins. This leads to downstream effects on cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of PKC in a dose-dependent manner. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments include its potential as a PKC inhibitor and its ability to reduce tumor growth in animal models. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. These include:
1. Further studies on its safety and toxicity in animal models and humans.
2. Investigation of its potential as a therapeutic agent for cancer and other diseases.
3. Development of more potent and selective PKC inhibitors based on the structure of this compound.
4. Investigation of its potential as a tool compound for studying PKC signaling pathways.
5. Investigation of its potential as a drug delivery agent for targeted cancer therapy.

Scientific Research Applications

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC), which is a family of enzymes that play a key role in cell signaling and regulation. PKC inhibitors have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2S/c1-15-4-2-3-5-17(15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-16(22)14-18(20)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFIRTWFECZOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

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